Tropic acid

Descripción

This compound has been reported in Apis, Secale cereale, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

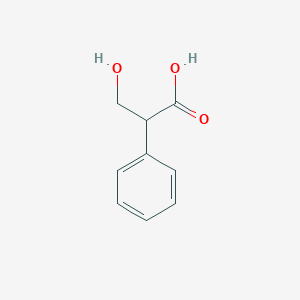

Structure

3D Structure

Propiedades

IUPAC Name |

3-hydroxy-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACRWUWPXAESPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862179 | |

| Record name | (+/-)-2-Phenyl-3-hydroxypropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552-63-6, 529-64-6 | |

| Record name | (±)-Tropic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tropic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TROPIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-2-Phenyl-3-hydroxypropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-(hydroxymethyl)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tropic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROPIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RM4U80765 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tropate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Tropic Acid in Contemporary Chemical and Biological Research

Historical Context of Tropic Acid Research in Organic and Medicinal Chemistry

The historical significance of this compound is closely tied to the study and synthesis of tropane (B1204802) alkaloids, a class of naturally occurring compounds with notable medicinal properties. cymitquimica.comresearchgate.netnih.gov These alkaloids, such as atropine (B194438) and scopolamine (B1681570), have a long history of use in medicine, dating back centuries. nih.goveajem.comnih.gov

Early investigations into the chemical nature of tropane alkaloids revealed this compound as a key component. For instance, the alkaline hydrolysis of hyoscyamine (B1674123) and atropine was shown to yield this compound and tropine (B42219). nih.gov This discovery, made in the late 19th century, was crucial in understanding the structure of these important natural products. nih.gov The ability to synthesize atropine by esterifying tropine with this compound further solidified the importance of this compound in the field of organic chemistry and the development of synthetic routes for these alkaloids. nih.goveajem.com

This compound has been recognized as an important intermediate in the chemical synthesis of various pharmaceuticals and alkaloids. cymitquimica.comgoogle.com Its role in the production of compounds with anticholinergic effects, such as atropine and scopolamine, highlights its historical and ongoing relevance in medicinal chemistry. cymitquimica.comnih.gov Research has also explored the biosynthesis of this compound in plants, identifying precursors like phenylalanine and phenyllactic acid and investigating the enzymatic rearrangements involved in its formation. researchgate.netacs.orgacs.orgresearchgate.netrsc.org

Stereochemical Significance of this compound and its Enantiomers in Chemical and Biological Systems

This compound possesses a chiral center at the alpha position, the carbon atom adjacent to the carbonyl group, which is bonded to four different substituents. ontosight.aiontosight.aiopenstax.org This chirality gives rise to two non-superimposable mirror-image forms, known as enantiomers: the (R)- and (S)-isomers. ontosight.aiontosight.aiopenstax.orgstudysmarter.co.uk

The stereochemical significance of this compound lies in the fact that these enantiomers can exhibit different physical, chemical, and, importantly, biological properties. ontosight.aiontosight.ainih.govpsychiatriapolska.pl Biological systems are inherently chiral, and interactions between chiral molecules, such as drugs and biological targets (enzymes, receptors, etc.), are often stereoselective. ontosight.aistudysmarter.co.uknih.govpsychiatriapolska.pl This means that one enantiomer may interact differently with a biological system compared to its counterpart, leading to variations in biological activity, metabolism, and pharmacokinetics. ontosight.ainih.govpsychiatriapolska.pl

Research into the stereochemistry of this compound and its derivatives is crucial in the pharmaceutical industry, where the chirality of a compound can significantly impact its effectiveness and safety. ontosight.ai For example, studies on tropane alkaloids, which are esters of this compound, have shown that the pharmacological action is stereoselective, with one enantiomer often displaying greater potency or different effects compared to the other or the racemic mixture. nih.govnih.gov The synthesis and study of individual this compound enantiomers and their derivatives, such as tropicamide (B1683271) enantiomers, are conducted to understand these differential interactions with biological targets like muscarinic receptors. capes.gov.br

Methods for synthesizing this compound and its isomers include the resolution of racemic mixtures and asymmetric synthesis techniques, allowing for the isolation and study of individual enantiomers. ontosight.aiontosight.ai Kinetic resolution methods using enzymes like lipase (B570770) PS have also been explored for separating this compound ethyl ester enantiomers with high enantiomeric excess. researchgate.net

The study of this compound enantiomers contributes to the broader understanding of chirality in biological systems and its implications for drug development and research. ontosight.ainih.govpsychiatriapolska.pl The distinct behaviors of (R)- and (S)-tropic acid isomers in biological contexts underscore the importance of considering stereochemistry in chemical and biological research. ontosight.aiontosight.ainih.govpsychiatriapolska.pl

Chemical Synthesis Methodologies of Tropic Acid

Classical and Industrial Synthetic Routes to Racemic Tropic Acid

The industrial production of this compound has historically focused on synthesizing the racemic mixture, which can then be used directly or subjected to resolution to obtain the desired enantiomer.

A significant method for preparing this compound involves the Ivanov reaction. wikipedia.orgwikipedia.org This reaction utilizes the dianion of phenylacetic acid, known as an Ivanov reagent, which is formed using a Grignard reagent like isopropyl magnesium chloride. wikipedia.orgwikipedia.org This dianion then reacts with an electrophile, in this case, formaldehyde, to produce the magnesium salt of this compound. Subsequent acidification with an acid, such as sulfuric acid, yields the final product. wikipedia.org The reaction proceeds through a Zimmerman-Traxler six-membered chair-like transition state, which accounts for its high anti-stereoselectivity. wikipedia.org

A patented process describes the preparation of this compound by reacting sodium phenylacetate (B1230308) with magnesium and isopropyl chloride. The resulting sodium salt of alpha-carboxybenzylmagnesium chloride is then reacted with formaldehyde, and the complex is hydrolyzed to give this compound. chemicalbook.comgoogle.com Variations of this process using calcium or ammonium (B1175870) salts of phenylacetic acid have also been described. google.com

Table 1: Key Steps in Ivanov Reaction-Based Synthesis of this compound

| Step | Description | Reagents |

| 1 | Formation of Ivanov Reagent | Phenylacetic acid (or its salt), Grignard reagent (e.g., isopropyl magnesium chloride) |

| 2 | Reaction with Electrophile | Ivanov reagent, Formaldehyde |

| 3 | Hydrolysis | Acid (e.g., Sulfuric acid) |

An early synthesis that proved the structure of this compound was developed by Mackenzie and Ward in 1919, starting from acetophenone (B1666503). bris.ac.uk This multi-step process involves the conversion of acetophenone to its corresponding α-hydroxy acid derivative, which is then further manipulated to yield this compound. bris.ac.uk Although historically significant, this route can be lengthy. bris.ac.uk

Derivatives of phenylacetic acid are common starting materials for this compound synthesis. One approach involves the condensation of a phenylacetic acid ester, such as methyl phenylacetate, with ethyl formate (B1220265) in the presence of a base like sodium ethoxide. guidechem.com This forms an α-formyl derivative, which is then reduced, for example with potassium borohydride (B1222165) (KBH4), to the corresponding methyl tropate (B1238587). guidechem.com The final step is the alkaline hydrolysis of the ester to yield this compound. guidechem.comchempedia.info

Another patented method describes the electrolytic reduction of a substituted phenylacetic acid with paraformaldehyde in the presence of a substrate electrolyte. google.com This process offers a simpler, high-yield alternative that can be carried out at approximately room temperature without the need for alcoholate catalysts. google.com

A postulated immediate precursor to this compound, α-formylphenylacetic acid, has been synthesized by the deacetalization of α-diethoxymethylphenylacetic acid. researchgate.net However, this semialdehyde is unstable in aqueous media, making its direct use in biosynthetic studies challenging. researchgate.net

Many synthetic routes to this compound involve multiple steps that have been optimized to improve yields and efficiency. google.com For instance, a four-step process starting from phenylacetic acid includes: (1) esterification, (2) condensation with an alkyl formate, (3) reduction, and (4) saponification. google.com This highlights the need for isolating intermediates, in contrast to more direct one-pot processes like the Ivanov reaction. google.com

A method for synthesizing methyl tropate involves mixing methyl phenylacetate, polyoxymethylene, and sodium bicarbonate in dimethyl sulfoxide. guidechem.com The reaction mixture is heated, and after workup, methyl tropate is obtained. This is then hydrolyzed using sodium hydroxide (B78521) in methanol (B129727) to produce this compound. guidechem.com

Enantioselective Synthesis of Chiral this compound

The biological activity of compounds derived from this compound, such as hyoscyamine (B1674123), is highly dependent on the stereochemistry of the this compound moiety. rsc.org This has driven the development of methods to obtain enantiomerically pure forms of this compound.

The most common method for obtaining enantiomerically pure this compound is through the chiral resolution of a racemic mixture. wikipedia.org This process involves reacting the racemic this compound with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows them to be separated by techniques like fractional crystallization. bris.ac.ukwikipedia.org

After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org Quinine (B1679958) has been used as a resolving agent for this compound, allowing for the fractional crystallization of the resulting diastereoisomeric salts. bris.ac.uk Another approach involves the use of chiral lactic acid to resolve racemic tropicamide (B1683271), a derivative of this compound. google.comgoogle.com The choice of solvent is also critical in this process, with chiral solvents like (R)-(+)-1-phenylethyl alcohol being employed. google.com

Enzymatic kinetic resolution has also been explored. For example, Candida antarctica lipase (B570770) B has been used for the resolution of racemic this compound esters. rsc.org More recently, a hydrolytic dynamic kinetic resolution of racemic 3-phenyl-2-oxetanone (this compound β-lactone) has been developed, yielding chiral this compound with high enantioselectivity. rsc.orgresearchgate.net

Table 2: Common Chiral Resolving Agents for this compound and its Derivatives

| Resolving Agent | Method | Reference |

| Quinine | Fractional crystallization of diastereomeric salts | bris.ac.uk |

| (S)-(+)-Lactic acid | Resolution of tropicamide | google.comgoogle.com |

| Candida antarctica lipase B | Enzymatic kinetic resolution of this compound esters | rsc.org |

Enzymatic Resolution Approaches for this compound and its Esters

Enzymatic kinetic resolution has proven to be a highly effective strategy for obtaining enantiomerically pure forms of this compound and its esters. This method leverages the stereoselectivity of enzymes, particularly lipases, to differentiate between the enantiomers of a racemic mixture.

One prominent approach involves the hydrolysis of racemic this compound esters. For instance, the use of Candida antarctica lipase B (CAL-B) has been successful in the kinetic resolution of this compound butyl ester. chemicalbook.com In this process, the enzyme selectively hydrolyzes one enantiomer, allowing for the separation of an enantioenriched acid and the unreacted ester. Through this method, (R)-Tropic acid has been synthesized with an enantiomeric excess (ee) of 90%, while the corresponding (S)-tropic acid butyl ester was obtained with an impressive 99% ee. chemicalbook.com

Another widely used enzyme is lipase PS from Pseudomonas cepacia. It has been employed in the transesterification of racemic this compound ethyl ester (TAEE) using vinyl acetate (B1210297) as an acylating agent. chempedia.info This reaction yields (S)-(-)-3-acetoxy this compound ethyl ester and leaves the (R)-(+)-tropic acid ethyl ester unreacted. chempedia.info Both products are obtained in high yields and with excellent enantiomeric excess, typically ranging from 87% to 94%. chempedia.info

The choice of enzyme and reaction conditions, such as the solvent and acyl donor, is crucial for the success of the resolution. For example, in the lipase PS-catalyzed transesterification of (R,S)-tropic acid ethyl ester in toluene, a 39% yield of (S)-3-acetoxy this compound ethyl ester with 87% ee and a 42% yield of (R)-tropic acid ethyl ester with 94% ee were achieved. chemicalbook.com

Below is an interactive data table summarizing the enzymatic resolution of this compound esters.

| Enzyme | Substrate | Reaction Type | Product 1 | Yield (%) | ee (%) | Product 2 | Yield (%) | ee (%) |

| Candida antarctica lipase B (CAL-B) | This compound butyl ester | Hydrolysis | (R)-Tropic acid | - | 90 | (S)-Tropic acid butyl ester | - | 99 |

| Lipase PS | This compound ethyl ester (TAEE) | Transesterification | (S)-3-Acetoxy this compound ethyl ester | 39 | 87 | (R)-Tropic acid ethyl ester | 42 | 94 |

Dynamic Kinetic Resolution Strategies in this compound Synthesis

While enzymatic kinetic resolution is effective, the maximum theoretical yield for a single enantiomer is 50%. To overcome this limitation, dynamic kinetic resolution (DKR) strategies have been developed. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, allowing for the theoretical conversion of the entire racemic starting material into a single, desired enantiomer with yields approaching 100%. wikipedia.org

In the context of this compound synthesis, DKR has been successfully applied to its esters. This typically involves the use of a lipase for the stereoselective acylation and a metal catalyst for the racemization. A notable example is the DKR of racemic this compound ethyl ester using lipase PS in combination with a ruthenium catalyst. wikipedia.org Isopropenyl acetate is often chosen as the acyl donor because of its compatibility with both the enzyme and the metal catalyst. wikipedia.org

The proposed mechanism for the ruthenium-catalyzed racemization involves the dissociation of the catalyst to form an active species and a ruthenium hydride complex. The active catalyst then dehydrogenates the this compound ethyl ester to form an intermediate that tautomerizes. This intermediate is subsequently reduced by the metal hydride complex back to the racemic this compound ethyl ester, which can then re-enter the enzymatic resolution cycle. wikipedia.org

This combined chemo-enzymatic approach has been used to transform various racemic this compound ethyl esters into optically active 3-acetoxy-2-arylpropionic acid ethyl esters with yields ranging from 60% to 88% and enantiomeric excesses between 53% and 92%. wikipedia.org The development of efficient DKR processes is a significant advancement in the stereoselective synthesis of this compound and its derivatives. chempedia.infowikipedia.org

Synthesis of this compound Derivatives and Analogues

The versatile functional groups of this compound, a carboxylic acid and a primary alcohol, allow for the straightforward synthesis of a wide range of derivatives and analogues. These modifications are crucial for various applications, including the development of new pharmaceuticals and for mechanistic studies.

Esterification Reactions and this compound Ester Synthesis

The synthesis of this compound esters is a common and important transformation. Various methods have been employed to achieve this, ranging from classical acid-catalyzed esterification to more modern and efficient techniques.

One common method involves the activation of the carboxylic acid group. For instance, optically active this compound can be first acetylated, and the resulting O-acetylthis compound is then converted to the corresponding acid chloride using thionyl chloride. libretexts.org This activated intermediate readily reacts with alcohols, such as amino alcohols, to form the desired ester. libretexts.org A final deacetylation step yields the optically active this compound ester. libretexts.org

Fischer esterification, which involves heating the carboxylic acid and alcohol with a strong acid catalyst like sulfuric acid, is a traditional method, though it can sometimes result in low yields for this compound. More recent developments have focused on greener and more efficient esterification protocols. One such method utilizes a dried Dowex H+ ion-exchange resin in the presence of sodium iodide (NaI). This approach has been used to synthesize this compound methyl ester and isopropyl ester in significantly higher yields of 83% and 72%, respectively, compared to older methods.

The following table provides a summary of yields for different esterification methods of this compound.

| Ester Product | Method | Catalyst/Reagent | Yield (%) |

| This compound methyl ester | Dowex H+/NaI | Dowex 50W-X8, NaI | 83 |

| This compound isopropyl ester | Dowex H+/NaI | Dowex 50W-X8, NaI | 72 |

| This compound methyl ester | Fischer Esterification | Sulfuric Acid | <20 |

Amide Derivatives Synthesis from this compound

The synthesis of amide derivatives from this compound generally follows standard organic chemistry protocols for amide formation from carboxylic acids. A common and effective strategy involves the activation of the carboxylic acid group, similar to the synthesis of esters.

The most direct method is the conversion of this compound into its acyl chloride. This is typically achieved by reacting this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting this compound chloride is a highly reactive intermediate that can then be treated with a primary or secondary amine to form the corresponding amide. This reaction, often referred to as the Schotten-Baumann reaction, is typically carried out in the presence of a base (like a tertiary amine or pyridine) to neutralize the hydrochloric acid byproduct.

Alternatively, peptide coupling reagents can be employed for the direct coupling of this compound with an amine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDEC) activate the carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond. This method is often preferred for its mild reaction conditions.

Another approach involves first forming an ammonium carboxylate salt by reacting this compound with an amine. Upon heating this salt to temperatures above 100°C, water is eliminated, resulting in the formation of the amide.

Preparation of Isotopically Labeled this compound for Mechanistic Studies

The preparation of isotopically labeled this compound is essential for conducting mechanistic studies, particularly in the field of biosynthesis. By incorporating isotopes such as Carbon-14 (¹⁴C) or Deuterium (²H) at specific positions in the molecule, researchers can trace the metabolic pathways and elucidate the mechanisms of enzymatic reactions.

In studies of tropane (B1204802) alkaloid biosynthesis, isotopically labeled precursors have been fed to plants to understand the origin of the this compound moiety. For example, phenylalanine labeled with ¹⁴C at the second carbon of its side chain (phenylalanine-[2-¹⁴C]) has been used to demonstrate that the C₆-C₃ skeleton of this compound is derived from this amino acid.

Similarly, phenyllactic acid-[1-¹⁴C] has been synthesized and used in feeding experiments with Datura stramonium to investigate its role as an intermediate in the biosynthesis of this compound. These experiments have been crucial in suggesting that the rearrangement leading to the formation of this compound occurs at the level of phenyllactic acid. The synthesis of these labeled precursors often involves standard organic reactions, such as the use of sodium cyanide-¹⁴C to introduce the labeled carbon atom. The isolation and analysis of the resulting labeled this compound and its derivatives from the plant material then provide insights into the biosynthetic pathway.

Biosynthesis and Natural Occurrence of Tropic Acid

Natural Sources and Distribution of Tropic Acid in Plant Species

This compound is predominantly found in plants belonging to the Solanaceae family, where it exists as an ester in tropane (B1204802) alkaloids like hyoscyamine (B1674123) and scopolamine (B1681570). The distribution of this compound-containing plants is widespread, with notable species found across various continents. These plants have been historically used for medicinal and religious purposes due to their psychoactive properties, which are largely attributable to the tropane alkaloids derived from this compound.

The concentration of this compound and its derivatives can vary significantly between different plant species and even between different parts of the same plant, such as the roots, leaves, flowers, and seeds.

| Plant Genus | Common Name | Plant Part(s) Containing this compound |

| Atropa | Deadly Nightshade | Roots and leaves antropocene.it |

| Datura | Jimsonweed, Thornapple | Aerial parts, including flowers, leaves, and seeds antropocene.it |

| Brugmansia | Angel's Trumpet | Plant tissue antropocene.it |

| Hyoscyamus | Henbane | Seeds, leaves, and flowers antropocene.it |

| Mandragora | Mandrake | Roots antropocene.itnih.gov |

| Duboisia | Corkwood Tree | Leaves |

Precursor Identification and Pathway Elucidation in this compound Biosynthesis

The biosynthesis of this compound is a fascinating example of a metabolic pathway involving a rare intramolecular rearrangement. Extensive research has been conducted to identify the primary precursors and intermediate compounds that lead to the formation of this unique acid.

Early biosynthetic studies firmly established that the amino acid L-phenylalanine is the primary precursor for the C6-C3 skeleton of this compound. oup.comnih.gov Through isotopic labeling experiments, researchers demonstrated that the carbon backbone of phenylalanine is incorporated into the structure of this compound, albeit with a significant rearrangement of the side chain. This discovery was a crucial first step in unraveling the complex biosynthetic route to this compound.

Following the identification of L-phenylalanine as the primary precursor, subsequent research focused on identifying the intermediate compounds in the biosynthetic pathway. It was discovered that phenyllactic acid serves as a key intermediate. oup.comepa.gov Further investigations revealed that the rearrangement of the carbon skeleton does not occur on the free acid but rather after it is esterified with tropine (B42219) to form the alkaloid littorine. oup.comrsc.org

The proposed pathway involves the conversion of L-phenylalanine to phenylpyruvic acid, which is then reduced to phenyllactic acid. Phenyllactic acid is subsequently esterified with tropine to form littorine. The pivotal rearrangement then occurs on the littorine molecule, converting the phenyllactoyl moiety into the tropoyl moiety of hyoscyamine. rsc.org Feeding experiments with labeled precursors have shown that phenyllactic acid can be an even more efficient precursor than phenylalanine, supporting its role as a direct intermediate. oup.comrsc.org

| Precursor/Intermediate | Role in this compound Biosynthesis |

| L-Phenylalanine | Primary precursor providing the basic carbon skeleton oup.comnih.gov |

| Phenylpyruvic Acid | Intermediate formed from L-phenylalanine oup.com |

| Phenyllactic Acid | Key intermediate that undergoes rearrangement oup.comepa.gov |

| Littorine | Ester of phenyllactic acid and tropine; the substrate for the rearrangement reaction oup.comrsc.org |

In the quest to understand the mechanism of the intramolecular rearrangement, α-formylphenylacetic acid was postulated as a potential immediate precursor to this compound. This compound, also known as phenylmalonic semialdehyde, was synthesized and its stability was investigated. researchgate.net However, it was found to be highly unstable in aqueous media, with a very short half-life, making it an unlikely candidate for a stable biosynthetic intermediate that could be successfully used in feeding studies. researchgate.net This finding suggests that the rearrangement process likely occurs in a highly controlled enzymatic environment where unstable intermediates are channeled directly to the next step without being released into the cellular milieu.

Enzymology of this compound Biosynthesis

The conversion of the identified precursors into this compound is catalyzed by specific enzymes. The characterization of these enzymes is crucial for a complete understanding of the biosynthetic pathway at the molecular level.

The key step in this compound biosynthesis is the intramolecular rearrangement of the phenyllactic acid moiety of littorine to the this compound moiety of hyoscyamine. This reaction is catalyzed by a mutase. rsc.org Studies have shown that this rearrangement is highly stereospecific. Research using transformed root cultures of Datura stramonium has demonstrated that it is specifically the (R)-phenyllactyl moiety of littorine that is processed by the mutase to form the (S)-tropic acid moiety of hyoscyamine. rsc.orgrsc.org This enzymatic transformation involves the migration of the carboxyl group, a rare event in biochemistry. The enzyme responsible for this remarkable rearrangement is a key player in the biosynthesis of tropane alkaloids. rsc.org

Stereochemical Course of Biosynthetic Transformations Leading to this compound

The enzymatic reactions leading to this compound are highly stereospecific, ensuring the correct configuration of the final molecule. The key transformation is the intramolecular rearrangement of the phenyllactate moiety of littorine, which is catalyzed by a mutase enzyme system involving the aforementioned CYP80F1.

Research using isotopically labeled precursors in Datura stramonium root cultures has elucidated the precise stereochemical course of this reaction. Studies have demonstrated that the mutase specifically processes the (R)-D-phenyllactyl portion of littorine. When (R)-D-phenyl[2-¹³C, ²H]lactic acid was used as a precursor, the carbon-deuterium bond was retained in the resulting hyoscyamine. Conversely, the deuterium was lost when the (S)-L-enantiomer was supplied, indicating that only the (R)-enantiomer is the substrate for the mutase.

Further investigation into the mutase mechanism revealed that the introduction of the hydrogen at the C-3' position of the this compound moiety occurs with an inversion of configuration. rsc.orgrsc.org Specifically, experiments using (R,S)-DL-phenyl[2-³H]lactic acid showed that the tritium isotope was located at the 3'-pro-S site in the final hyoscyamine product. rsc.orgrsc.org This outcome confirms that the 3'-pro-R hydrogen is introduced via an inversion mechanism during the rearrangement, highlighting the precise stereochemical control exerted by the enzyme. rsc.orgrsc.org

Regulatory and Genetic Aspects of this compound Biosynthetic Pathways

The biosynthesis of this compound is integrated within the larger tropane alkaloid pathway and is subject to complex genetic and regulatory controls. The expression of genes encoding the necessary biosynthetic enzymes is a key determinant of the quantity of this compound-derived alkaloids produced in plants.

The genes for several key enzymes in the tropane alkaloid pathway have been identified and characterized. For instance, the gene encoding putrescine N-methyltransferase (PMT), an early and often rate-limiting enzyme in the pathway, has been cloned from several species, including Atropa belladonna and Hyoscyamus niger. biocyclopedia.com PMT diverts its substrate, putrescine, towards tropane alkaloid synthesis. researchgate.net Overexpression of the pmt gene has been shown to increase the production of hyoscyamine and scopolamine, indicating that the regulation of this upstream gene directly impacts the flux through the entire pathway, including the formation of the this compound moiety. researchgate.net

Similarly, genes for tropinone reductase I (tr-I), which produces the tropine backbone, and hyoscyamine 6β-hydroxylase (h6h), which modifies the final alkaloid, have also been identified. biocyclopedia.com The expression of these genes is often coordinated and can be influenced by developmental cues and external stimuli, such as the application of methyl jasmonate, a plant signaling molecule known to elicit secondary metabolite production. nih.gov While the specific gene for the dehydrogenase that reduces hyoscyamine aldehyde is not as extensively characterized, its activity is essential and presumed to be regulated in concert with other pathway genes like that of CYP80F1. The coordinated expression of these genes ensures the efficient synthesis of complex tropane alkaloids containing the vital this compound component. biocyclopedia.comnih.gov

Biological Significance and Mechanistic Studies of Tropic Acid and Its Derivatives

Role of Tropic Acid in Tropane (B1204802) Alkaloid Biosynthesis and their Pharmacological Functions

This compound serves as a crucial building block in the biosynthetic pathway of tropane alkaloids, particularly hyoscyamine (B1674123) and scopolamine (B1681570) smolecule.comrsc.orguomustansiriyah.edu.iq. The biosynthesis of this compound involves an intramolecular rearrangement of phenyllactate, which is derived from the amino acid phenylalanine uomustansiriyah.edu.iqmsu.edu. This this compound is then esterified with tropine (B42219), an alcoholic base, to form hyoscyamine rhhz.netuomustansiriyah.edu.iq. Hyoscyamine can subsequently be racemized to atropine (B194438), or undergo further enzymatic modification, such as epoxidation, to yield scopolamine uomustansiriyah.edu.iqthieme-connect.com.

Tropane alkaloids like atropine and scopolamine exert significant pharmacological effects, primarily by acting as antagonists at muscarinic acetylcholine (B1216132) receptors rhhz.netwikipedia.orgfishersci.canih.gov. This anticholinergic activity underlies their various therapeutic applications. Atropine, for instance, is used to treat certain types of poisoning, slow heart rate, and reduce saliva production during surgery wikipedia.orgfishersci.ca. Scopolamine is employed to prevent motion sickness and treat postoperative nausea and vomiting rhhz.netwikipedia.orgontosight.ai. The pharmacological profile of these alkaloids is directly influenced by the presence of the this compound moiety esterified to the tropane ring system inhn.org.

Influence of this compound Derivatives on Neurotransmitter Systems, with a Focus on Cholinergic Signaling Pathways

The influence of this compound derivatives on neurotransmitter systems is largely mediated through their incorporation into tropane alkaloids, which primarily target the cholinergic system. Tropane alkaloids like atropine and scopolamine are known to be competitive and reversible antagonists of muscarinic acetylcholine receptors fishersci.canih.gov. Acetylcholine is a key neurotransmitter in both the central and peripheral nervous systems, involved in regulating a wide range of physiological processes, including muscle contraction, heart rate, and cognitive functions teachmephysiology.com. By blocking the action of acetylcholine at muscarinic receptors, these this compound-derived alkaloids modulate cholinergic signaling, leading to effects such as decreased salivation, reduced gastrointestinal motility, pupil dilation, and alterations in heart rate wikipedia.orgfishersci.caontosight.ai. Scopolamine, in particular, has been shown to inhibit muscarinic acetylcholine receptors with some selectivity for M1 receptors fishersci.be. This interaction with cholinergic pathways is the basis for their use in treating conditions related to smooth muscle spasms and issues with secretions fishersci.bethegoodscentscompany.com.

Investigation of Potential Antioxidant Properties Attributed to this compound

Research has explored the potential antioxidant properties of this compound. Studies suggest that this compound might possess antioxidant activity, which could offer benefits in preventing cellular damage smolecule.com. However, the extent and therapeutic applications of this antioxidant activity require further investigation and clinical trials smolecule.com. While some tropical fruits are known for their antioxidant properties due to the presence of various phytochemicals like polyphenols and vitamins, specific detailed research findings on the isolated antioxidant activity of this compound itself appear limited in the provided search results nih.govresearchgate.net.

Structure-Activity Relationship Studies of this compound Derivatives and their Biological Effects

Structure-activity relationship (SAR) studies of this compound derivatives, particularly in the context of tropane alkaloids, have been conducted to understand how structural modifications influence their biological effects nih.gov. These studies are crucial for developing new drugs with improved pharmacological characteristics nih.gov. The core structure of tropane alkaloids, incorporating the this compound ester, is fundamental to their activity inhn.org.

Modifications to the tropane ring, the ester linkage, or the this compound moiety can significantly alter the affinity and selectivity of these compounds for muscarinic receptor subtypes and influence their pharmacokinetic properties nih.gov. For instance, the stereochemistry of the this compound moiety is important, with (-)-hyoscyamine being more pharmacologically active than its racemate, atropine uomustansiriyah.edu.iq. SAR studies on neuromuscular blocking agents, which can include tropane derivatives, have explored the impact of changing quaternizing groups and the diester linker on activity and side effects nih.gov. While the provided results highlight SAR studies on tropane derivatives in general, specific detailed findings focusing solely on modifications to the this compound portion and their direct impact on various biological effects are not extensively detailed, beyond its essential role in forming the active tropane esters like hyoscyamine and scopolamine rsc.orguomustansiriyah.edu.iq.

Antimicrobial Properties of this compound Derivatives

The antimicrobial properties of this compound derivatives have been investigated. Some studies indicate that certain tropane alkaloid extracts, which contain this compound esters like hyoscyamine and scopolamine, demonstrate activity against various bacteria and fungi mdpi.com. For example, an isolate from Datura stramonium containing hyoscyamine and scopolamine showed activity against Bacillus subtilis, Staphylococcus aureus, Enterococcus faecalis, Aspergillus niger, Trichophyton rubrum, and Aspergillus flavus mdpi.com. Another tropane derivative extracted from Datura stramonium exhibited antibacterial activity against Gram-negative bacteria such as Klebsiella pneumoniae, Pseudomonas aeruginosa, Shigella boydii, and Salmonella typhi, and against the Gram-positive bacterium Staphylococcus aureus mdpi.com. While these findings suggest potential antimicrobial applications for this compound-containing compounds, the specific contribution of the this compound moiety itself to this activity, independent of the tropane core, is not explicitly detailed in the provided information. Research on antimicrobial agents derived from lactic acid bacteria has also explored the potential of postbiotic metabolites, and while some derivatives are being investigated, a direct link specifically to this compound derivatives from this source and their detailed antimicrobial mechanisms is not clearly established in the search results smolecule.com.

Metabolic Pathways and Degradation of Tropic Acid

Biotransformation of Tropic Acid in Mammalian Systems and its Role as a Xenobiotic Metabolite

In mammalian systems, this compound can arise from the hydrolysis of tropane (B1204802) alkaloids such as atropine (B194438) and scopolamine (B1681570). ebi.ac.ukuomustansiriyah.edu.iqgurunanakcollege.edu.in This hydrolysis, often catalyzed by esterases, cleaves the ester linkage between this compound and the tropine (B42219) or scopine (B3395896) moiety. uomustansiriyah.edu.iqgurunanakcollege.edu.in this compound, being a foreign compound to the primary metabolic pathways, is considered a xenobiotic metabolite. ebi.ac.uk

Studies in various mammalian species, including rats, rabbits, and guinea pigs, have investigated the metabolism of scopolamine, with this compound identified as a significant metabolite. ebi.ac.uk For instance, in some rabbits and guinea pigs, this compound was found to be a major metabolic product of scopolamine. ebi.ac.uk The biotransformation of xenobiotics in mammals typically involves Phase I and Phase II enzymatic reactions aimed at increasing their water solubility for excretion. gurunanakcollege.edu.innih.gov Phase I reactions often introduce or expose functional groups, while Phase II reactions involve conjugation with polar molecules. gurunanakcollege.edu.innih.gov While specific detailed pathways for this compound's further metabolism in mammals are not as extensively documented as its formation from alkaloids, its identification as a xenobiotic metabolite suggests it undergoes processes to facilitate its elimination from the body. ebi.ac.ukgurunanakcollege.edu.innih.gov

Microbial Metabolism and Biodegradation of this compound

Microorganisms, particularly bacteria, are known to degrade a wide range of organic compounds, including aromatic acids like this compound, often utilizing them as sole carbon and energy sources. asm.orgnih.govnih.gov Microbial biodegradation plays a crucial role in the recycling of materials in the biosphere and the removal of undesirable compounds. publish.csiro.au

Degradation Pathways in Specific Microorganisms (e.g., Pseudomonas putida)

Several bacterial species have demonstrated the ability to metabolize this compound. Pseudomonas putida is a notable example where the degradation pathway of this compound has been investigated. asm.orguniversiteitleiden.nlwikidata.org In Pseudomonas putida strain L and strain PMBL-1, this compound has been shown to be converted into phenylacetic acid. asm.orguniversiteitleiden.nl This conversion is a key step in the microbial breakdown of this compound. asm.orguniversiteitleiden.nl The ability of Pseudomonas species to utilize this compound as a carbon source is well-documented. asm.org

Enzymatic Steps Involved in Bacterial Degradation of this compound (e.g., Dehydrogenase Activity)

The microbial degradation of this compound involves a series of enzymatic reactions. In Pseudomonas species, the initial step in the breakdown of this compound involves a dehydrogenase enzyme. asm.orguniversiteitleiden.nlnih.gov this compound dehydrogenase (TDH) catalyzes the oxidation of this compound. universiteitleiden.nlnih.gov This enzyme is NAD+-linked and is active with both enantiomers of this compound. asm.orgnih.gov

The oxidation of this compound by TDH is followed by a decarboxylation step, leading to the formation of phenylacetaldehyde (B1677652). universiteitleiden.nlnih.gov While phenylmalonic semialdehyde is the expected intermediate based on analogy with other dehydrogenases, its transient nature has made direct evidence of its accumulation challenging to obtain in studies with this compound dehydrogenase. asm.orgnih.gov

Phenylacetaldehyde is then further metabolized by another NAD+-linked enzyme, phenylacetaldehyde dehydrogenase (PDH), to form phenylacetic acid. asm.orguniversiteitleiden.nl These dehydrogenases are crucial for channeling this compound into central metabolic routes. asm.orguniversiteitleiden.nlnih.gov

A summary of the enzymatic steps identified in Pseudomonas species is presented in the table below:

| Enzyme | Substrate(s) | Product(s) | Cofactor |

| This compound dehydrogenase (TDH) | This compound | Phenylmalonic semialdehyde (putative) | NAD+ |

| Phenylmalonic semialdehyde decarboxylase (PDC) | Phenylmalonic semialdehyde (putative) | Phenylacetaldehyde, CO2 | - |

| Phenylacetaldehyde dehydrogenase (PDH) | Phenylacetaldehyde | Phenylacetic acid | NAD+ |

Note: The formation of phenylmalonic semialdehyde is putative based on the reaction mechanism and analogy with similar enzymes. asm.orgnih.gov

Regulation of this compound Metabolizing Enzyme Synthesis in Microorganisms

The synthesis of enzymes involved in this compound metabolism in microorganisms like Pseudomonas putida is subject to regulation, primarily through induction. universiteitleiden.nluniversiteitleiden.nl The presence of this compound or atropine in the growth medium can induce the synthesis of the "this compound enzymes," which include atropine esterase, this compound dehydrogenase, 2-phenylmalonic semialdehyde decarboxylase, and phenylacetaldehyde dehydrogenase. universiteitleiden.nluniversiteitleiden.nl

Studies have shown that these enzymes are present in Pseudomonas putida when grown on atropine or this compound but are absent when grown on other carbon sources like tropine or phenylacetic acid. universiteitleiden.nluniversiteitleiden.nl This indicates that this compound and its precursor, atropine, act as inducers for the synthesis of the enzymes required for their breakdown. universiteitleiden.nluniversiteitleiden.nl The induction process requires de novo protein synthesis. universiteitleiden.nl While atropine and this compound can induce these enzymes, evidence suggests that phenylacetaldehyde and benzaldehyde (B42025) might be the direct inducers, and atropine and this compound induce only if they can be metabolized to phenylacetaldehyde. universiteitleiden.nl

Formation of Metabolic Products and Intermediates (e.g., Phenylacetic Acid) during this compound Breakdown

As highlighted in the enzymatic degradation pathway, phenylacetic acid is a key metabolic product formed during the microbial breakdown of this compound in species like Pseudomonas putida. asm.orguniversiteitleiden.nl The conversion of this compound to phenylacetic acid involves the intermediate formation of phenylacetaldehyde. universiteitleiden.nlnih.gov

Phenylacetic acid itself is a common intermediate in the microbial degradation of various aromatic compounds. nih.govomicsonline.orgasm.org In many bacteria, phenylacetic acid is further catabolized, often via activation to phenylacetyl coenzyme A, which then enters pathways leading to intermediates of central metabolism, such as the tricarboxylic acid cycle. nih.govomicsonline.orgasm.org The degradation pathways for phenylacetic acid have been elucidated in various bacterial species and involve a series of steps, including ring hydroxylation and cleavage. nih.govomicsonline.org

The metabolic route from this compound to phenylacetic acid allows microorganisms to channel the carbon and energy contained within this compound into their central metabolic pathways for growth and energy production. asm.orguniversiteitleiden.nlnih.govomicsonline.org

Advanced Analytical and Spectroscopic Characterization of Tropic Acid

Chromatographic Techniques for Separation, Identification, and Purity Assessment

Chromatographic methods are central to the analysis of tropic acid, offering high-resolution separation from related substances and impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, enabling its separation, quantification, and purity assessment in both bulk materials and pharmaceutical formulations. lgcstandards.comabap.co.in The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal resolution and sensitivity. pharmaguideline.comasianjpr.com

Reversed-phase chromatography is commonly employed for this compound analysis, typically utilizing a C18 bonded stationary phase. pharmaguideline.com The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724). abap.co.intandfonline.com For instance, one method for the determination of atropine (B194438) and its impurities, including this compound, uses a mobile phase composed of a pH 2.50 buffer and acetonitrile in a gradient elution mode on a Phenomenex Kinetex C18 column (250x4.6mm, 5µm). abap.co.in Another method for determining atropine in human plasma, following hydrolysis to this compound, uses a mobile phase of 33% acetonitrile and 67% 0.01M ammonium (B1175870) phosphate (B84403) buffer (pH 5) on a reversed-phase ODS column. tandfonline.com

The detection wavelength is a critical parameter for ensuring the sensitivity of the method. A wavelength of 210 nm is often selected for the analysis of atropine and its related substances, including this compound, as it provides a good response for these compounds. abap.co.in For purity assessment, HPLC methods must be able to separate this compound from potential impurities, such as athis compound and apoatropine (B194451). scirp.orgresearchgate.net The United States Pharmacopeia (USP) 37 describes an HPLC method where this compound has a retention time of approximately 17.6 minutes, demonstrating its separation from other related compounds. scirp.orgresearchgate.net

Below is a table summarizing typical HPLC conditions for this compound analysis:

| Parameter | Condition 1 | Condition 2 |

| Column | Phenomenex Kinetex C18 (250x4.6mm, 5µm) | Reversed-phase ODS (Octadecyl-silane) |

| Mobile Phase | Gradient of pH 2.50 buffer and acetonitrile | 33% acetonitrile in 0.01M ammonium phosphate buffer (pH 5) |

| Flow Rate | 2.0 ml/min | 2.0 ml/min |

| Detection | UV at 210 nm | Fluorescence (Ex: 328 nm, Em: 389 nm) after derivatization |

| Column Temp. | 50°C | Not specified |

| Analyte | This compound as an impurity of Atropine | This compound derived from Atropine in plasma |

This table is generated based on data from multiple sources. abap.co.intandfonline.com

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times, improved resolution, and enhanced sensitivity. These advantages are particularly beneficial for the analysis of complex pharmaceutical products containing this compound and its related impurities. scirp.org

A key application of UHPLC is the rapid and efficient separation of atropine and its degradation products, which include this compound, apoatropine, and athis compound. scirp.org In a comparative study, a UHPLC method was developed that significantly reduced the analysis time for these compounds compared to the existing HPLC method described in USP 37. The UHPLC method achieved the separation of this compound in approximately 1.5 minutes, a stark contrast to the 18-minute retention time observed with the HPLC method. Similarly, the analysis times for apoatropine and athis compound were reduced from 26 minutes and 72 minutes to just 3 minutes, respectively. scirp.org

This substantial reduction in run time is achieved through the use of columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. The enhanced resolution provided by UHPLC also allows for better separation of closely eluting impurities, which is critical for accurate purity assessments. scirp.org The developed UHPLC method was validated for its ruggedness, with consistent resolution between atropine and this compound observed across different analysts and instruments. scirp.org

The following table provides a comparison of HPLC and UHPLC methods for the analysis of this compound and related impurities:

| Parameter | HPLC (USP 37) | UHPLC |

| This compound Retention Time | ~18 minutes | ~1.5 minutes |

| Apoatropine HCl Retention Time | ~26 minutes | ~3 minutes |

| Athis compound Retention Time | ~72 minutes | ~3 minutes |

| Primary Advantage | Established method | Faster analysis, higher resolution, enhanced sensitivity |

This table is generated based on data from a comparative study. scirp.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and robust technique for the profiling of metabolites in biological samples. nih.govresearchgate.net This method is well-suited for the analysis of organic acids, including this compound, after appropriate derivatization to increase their volatility. mdpi.com Metabolite profiling with GC-MS allows for the simultaneous measurement of a wide range of chemically diverse compounds, providing a comprehensive overview of the metabolic state of a biological system. nih.govnih.govsemanticscholar.org

The typical workflow for GC-MS-based metabolite profiling involves sample extraction, derivatization, and subsequent analysis by GC-MS. researchgate.net Derivatization is a crucial step for compounds like this compound, which contain polar functional groups (-OH and -COOH). Silylation, for example, using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common derivatization technique that replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, making the molecule more volatile and amenable to GC analysis. mdpi.com

Following separation on the gas chromatograph, the eluted compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide a "fingerprint" of each molecule, which can be used for identification by comparing it to spectral libraries. researchgate.net This untargeted approach can reveal the presence of this compound and its metabolites in complex biological matrices such as plasma or urine. core.ac.uk The high sensitivity and reproducibility of GC-MS make it a valuable tool for monitoring changes in metabolite levels in response to various stimuli or in different physiological states. nih.govresearchgate.net

Key steps in GC-MS metabolite profiling for a compound like this compound include:

Extraction: Isolation of metabolites from the biological matrix.

Derivatization: Chemical modification (e.g., silylation) to increase volatility.

GC Separation: Separation of derivatized metabolites based on their boiling points and interactions with the stationary phase.

MS Detection and Identification: Ionization, fragmentation, and identification of metabolites based on their mass spectra.

This technique has been widely applied in plant metabolomics to analyze organic acids, amino acids, and sugars, demonstrating its broad applicability for profiling primary metabolites. nih.govnih.govnih.gov

Capillary Electrophoresis Kinetic Chromatography (CEKC) is a specialized capillary electrophoresis technique that has been successfully applied to the enantioseparation of this compound and its alkyl esters. fao.orgresearchgate.net This method utilizes a chiral selector added to the background electrolyte to achieve the separation of enantiomers. fao.org

In a study on the enantioseparation of this compound and its methyl, ethyl, propyl, and butyl esters, sulfated β-cyclodextrin was used as the chiral selector. fao.orgresearchgate.net The separation was carried out in a 20 mM phosphate buffer at pH 3.0, containing 4% (m/v) sulfated β-cyclodextrin. The results indicated that hydrogen-bonding interactions between the analytes and the sulfated β-cyclodextrin were a key factor in the chiral recognition mechanism. Additionally, for this compound and its methyl ester, steric hindrance was also identified as an important contributing factor to the separation. researchgate.net

CEKC offers several advantages, including high separation efficiency, short analysis times, and the requirement for only small sample volumes. sciex.com The technique's ability to resolve the enantiomers of this compound is crucial for quality control in the pharmaceutical industry, as different enantiomers of a drug can have distinct pharmacological activities. fao.orgresearchgate.net

The following table summarizes the CEKC conditions for the enantioseparation of this compound:

| Parameter | Condition |

| Technique | Capillary Electrokinetic Chromatography (CEKC) |

| Chiral Selector | Sulfated β-cyclodextrin (4%, m/v) |

| Background Electrolyte | 20 mM phosphate buffer |

| pH | 3.0 |

| Temperature | 20 °C |

| Separation Mechanism | Hydrogen-bonding interactions and steric hindrance |

This table is based on research findings on the enantioseparation of this compound using CEKC. researchgate.net

Chiral Separation and Resolution Techniques for this compound Enantiomers

As this compound is a chiral molecule, the separation of its enantiomers is of significant importance, particularly in the pharmaceutical industry where the pharmacological activity often resides in a single enantiomer. wikipedia.orgtandfonline.com

The direct separation of enantiomers can be achieved by using HPLC with a chiral stationary phase (CSP). tandfonline.comresearchgate.net CSPs are designed to have stereospecific interactions with the enantiomers of a chiral compound, leading to different retention times and thus, separation. sigmaaldrich.commdpi.comphenomenex.com

A variety of CSPs have been investigated for the resolution of this compound and its derivatives. One commercially available CSP, (R)-N-(3,5-dinitrobenzoyl)-phenylglycine covalently bonded to silica, has been shown to be effective in resolving amide derivatives of this compound, such as tropicamide (B1683271). tandfonline.comresearchgate.net However, this particular CSP was not successful in resolving ester derivatives like atropine under the same conditions. tandfonline.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for chiral separations. mdpi.com For the analysis of this compound itself, a normal phase HPLC method using a CHIRALPAK® IC column, which is based on a cellulose derivative, has been reported. daicelchiral.com The mobile phase for this separation consisted of n-hexane, ethyl acetate (B1210297), and trifluoroacetic acid (70/30/0.1). daicelchiral.com

Anion-exchange type CSPs, such as CHIRALPAK QN-AX and QD-AX, which are based on quinine (B1679958) and quinidine (B1679956) derivatives, are specifically designed for the enantioseparation of acidic compounds and represent another potential avenue for this compound resolution. chiraltech.com The choice of CSP and chromatographic conditions, including the mobile phase composition, is critical for achieving successful enantioseparation. sigmaaldrich.commdpi.com

The table below provides an example of a chiral HPLC method for this compound:

| Parameter | Condition |

| Column | CHIRALPAK® IC (4.6 x 250 mm, 5 µm) |

| Chromatographic Mode | Normal Phase |

| Mobile Phase | n-hexane / ethyl acetate / trifluoroacetic acid (70 / 30 / 0.1) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV |

This table is based on an application note for the chiral separation of this compound. daicelchiral.com

Cyclodextrin-Based Chiral Discrimination Methods for this compound

The enantioseparation of this compound and its derivatives is a critical analytical challenge due to the pharmacological importance of specific stereoisomers. Cyclodextrins (CDs), a class of cyclic oligosaccharides, have emerged as highly effective chiral selectors for this purpose, primarily owing to their unique toroidal structure with a hydrophobic inner cavity and a hydrophilic exterior. This structure allows for the formation of transient diastereomeric inclusion complexes with the enantiomers of this compound, leading to differential interactions and enabling their separation. mdpi.com

Various analytical techniques, particularly capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC), have successfully employed cyclodextrins for the chiral discrimination of this compound.

Capillary Electrophoresis (CE):

In CE, cyclodextrins are typically added to the background electrolyte as chiral selectors. The separation mechanism relies on the differential migration of the enantiomer-CD complexes within the capillary under an applied electric field. The stability of these complexes is influenced by several factors, including the type and concentration of the cyclodextrin (B1172386), the pH of the buffer, and the operating temperature.

A study utilizing sulfated β-cyclodextrin as a chiral selector in capillary electrokinetic chromatography (CEKC) demonstrated successful enantioseparation of this compound and its alkyl esters. researchgate.net The optimal conditions were found to be a 4% (m/v) concentration of sulfated β-cyclodextrin in a 20 mM phosphate buffer at pH 3.0. researchgate.net The chiral recognition mechanism was attributed to a combination of hydrogen-bonding interactions, steric hindrance, and hydrophobicity. For this compound and its methyl ester, steric hindrance played a more significant role, whereas for longer chain esters (ethyl, propyl, and butyl), hydrophobicity was the dominant factor. researchgate.net

Key Factors Influencing Chiral Separation with Cyclodextrins:

| Factor | Influence on Chiral Discrimination |

| Type of Cyclodextrin | The size of the cyclodextrin cavity (α, β, or γ-CD) and the nature of any derivatization (e.g., sulfated, methylated) significantly impact the inclusion complex formation and, consequently, the enantioselectivity. β-cyclodextrin and its derivatives are commonly used for compounds with a phenyl group, like this compound. mdpi.commdpi.com |

| Concentration | Increasing the cyclodextrin concentration generally improves resolution up to an optimal point, after which it may decrease due to factors like increased viscosity and shorter interaction times. researchgate.netnih.gov |

| pH | The pH of the background electrolyte affects the ionization state of this compound (pKa ≈ 3.85), which in turn influences its interaction with the cyclodextrin and its electrophoretic mobility. researchgate.net |

| Temperature | Temperature can affect the stability of the inclusion complexes. Enthalpy-driven processes are favored at lower temperatures, while entropy-driven processes may be favored at higher temperatures. researchgate.net |

| Analyte Structure | The structure of the this compound derivative, particularly the nature of the ester group, influences the strength and nature of the interaction with the cyclodextrin. researchgate.net |

High-Performance Liquid Chromatography (HPLC):

In HPLC, cyclodextrins can be used as chiral mobile phase additives (CMPAs) or immobilized onto a stationary phase to create a chiral stationary phase (CSP). When used as a CMPA, the cyclodextrin in the mobile phase forms diastereomeric complexes with the enantiomers, leading to different retention times on an achiral column. Research has shown that (2R, 3R)-di-n-propyl tartrate (DPT), a diester of tartaric acid, can be used as a CMPA for the enantioseparation of alkyl tropates. researchgate.net The study indicated that hydrogen-bond interactions between the chiral additive and the solutes were the primary mechanism for chiral recognition. researchgate.net

The effectiveness of cyclodextrin-based chiral discrimination methods is a testament to the versatility of these macrocycles in molecular recognition. The ability to tailor the separation conditions by modifying the cyclodextrin, pH, and temperature allows for the development of robust and selective analytical methods for the enantiomeric analysis of this compound and its analogues.

Spectroscopic Analysis for Structural Elucidation and Confirmation of this compound and its Derivatives (e.g., NMR, Mass Spectrometry, X-ray Crystallography)

Spectroscopic techniques are indispensable for the unambiguous structural elucidation and confirmation of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography each provide unique and complementary information regarding the molecule's connectivity, mass, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. pitt.edu For this compound, both ¹H and ¹³C NMR are routinely employed.

¹H NMR: The proton NMR spectrum of this compound reveals distinct signals for the aromatic protons of the phenyl group, the methine proton at the chiral center (C2), and the diastereotopic protons of the hydroxymethyl group (C3). nih.gov The chemical shifts and coupling patterns provide crucial information about the connectivity of the atoms. For instance, the coupling between the C2 proton and the C3 protons confirms their adjacent positions. core.ac.uk

¹³C NMR: The carbon NMR spectrum shows resonances for the carboxylic acid carbon, the carbons of the phenyl ring, the chiral C2 carbon, and the C3 hydroxymethyl carbon, confirming the carbon skeleton of the molecule. nih.gov

2D NMR Techniques: More complex structures and the definitive assignment of all protons and carbons are achieved using two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). pitt.educore.ac.uk These techniques reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively, allowing for a complete and unambiguous assignment of the molecular structure. core.ac.uk

Typical ¹H NMR Spectral Data for this compound:

| Proton | Chemical Shift (ppm) | Multiplicity |

| Phenyl-H | ~7.3-7.4 | Multiplet |

| C2-H | ~4.0-4.1 | Triplet |

| C3-H₂ | ~3.6-3.9 | Multiplet |

Note: Chemical shifts can vary depending on the solvent and pH. nih.gov

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation. ekb.eg For this compound, techniques like Electron Ionization (EI) are used. The mass spectrum of a derivatized form of this compound, such as the trimethylsilyl (TMS) derivative, shows a clear molecular ion peak corresponding to its molecular weight, confirming the elemental composition. nist.gov The fragmentation pattern provides further structural information by revealing characteristic losses of functional groups.

X-ray Crystallography:

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise coordinates of each atom in the molecule. This technique provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of the chiral center. mdpi.comwikipedia.org X-ray crystal structures for this compound are available and provide detailed insight into its solid-state conformation. biosynth.comncats.io

The combination of these spectroscopic techniques provides a comprehensive characterization of this compound and its derivatives, ensuring the correct structural assignment and purity, which is crucial for its use as a reference standard and in pharmaceutical applications.

Development and Validation of Analytical Methods for this compound as a Reference Standard

The establishment of this compound as a reference standard is fundamental for the quality control of pharmaceuticals where it is a known impurity or a related substance, such as in atropine and tropicamide preparations. researchgate.netsigmaaldrich.com The development and validation of analytical methods for this purpose must adhere to stringent guidelines set by regulatory bodies like the International Council for Harmonisation (ICH). demarcheiso17025.comfda.gov

The validation of an analytical method ensures that it is suitable for its intended purpose by demonstrating its performance characteristics. routledge.comiupac.org For a this compound reference standard, this typically involves a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) method. researchgate.net

Key Validation Parameters:

A comprehensive validation protocol for an analytical method for this compound as a reference standard would include the following parameters: demarcheiso17025.comelsevier.com

| Validation Parameter | Description and Purpose | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often demonstrated by analyzing a placebo and spiked samples. demarcheiso17025.com | The peak for this compound should be free from interference from other components and demonstrate peak purity. |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by linear regression analysis of at least five concentrations. demarcheiso17025.com | Correlation coefficient (r²) ≥ 0.999. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. demarcheiso17025.com | Defined by the linearity study. |

| Accuracy | The closeness of the test results obtained by the method to the true value. It is usually assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix. demarcheiso17025.com | Typically 98.0% to 102.0% recovery. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment). demarcheiso17025.com | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio (typically 3:1). demarcheiso17025.comunodc.org | The signal should be distinguishable from the baseline noise. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined based on the signal-to-noise ratio (typically 10:1). demarcheiso17025.com | Precision (RSD) at the LOQ should be within acceptable limits (e.g., ≤ 10%). |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). demarcheiso17025.com | The results should remain within the established acceptance criteria. |

| System Suitability | Ensures that the analytical system is performing correctly at the time of analysis. Parameters such as peak asymmetry, theoretical plates, and resolution are monitored. demarcheiso17025.com | Pre-defined criteria for system suitability parameters must be met before sample analysis. |

Reference Standard Characterization:

The reference standard itself must be thoroughly characterized to confirm its identity and purity. routledge.comnih.gov This involves using a combination of analytical techniques, including the spectroscopic methods described in the previous section (NMR, MS), as well as thermal analysis (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) and elemental analysis. The purity is often determined by a mass balance approach, taking into account the results from chromatographic purity, water content, residual solvents, and non-volatile residue. researchgate.net

The development and validation of robust analytical methods are crucial for ensuring the quality and consistency of this compound when used as a reference standard, thereby safeguarding the quality of pharmaceutical products.

Theoretical and Computational Studies of Tropic Acid Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) on Tropic Acid Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating complex reaction mechanisms. While extensive DFT studies specifically targeting the synthetic routes to this compound are not widely published, the principles of this methodology are directly applicable to understanding its formation, especially in its well-studied biosynthetic pathway.

The biosynthesis of (S)-tropic acid, the acidic moiety of crucial alkaloids like hyoscyamine (B1674123) and scopolamine (B1681570), involves a fascinating and complex intramolecular rearrangement. dur.ac.uk Experimental studies using isotopically labeled precursors have established that the formation of the this compound skeleton arises from the rearrangement of the side chain of L-phenylalanine. dur.ac.uk The detailed pathway proceeds through a phenyllactate intermediate. dur.ac.ukrsc.org Specifically, research has identified (R)-phenyllactic acid as a direct precursor to the tropate (B1238587) moiety. dur.ac.uk